Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-
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Overview
Description
Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]- is an organic compound that belongs to the class of phosphonic acids It is characterized by the presence of a phosphonic acid group attached to a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]- typically involves multiple steps. One common method involves the reaction of 6-amino-8-bromo-9H-purine with an appropriate phosphonic acid derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The bromine atom in the purine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For example, it may inhibit viral replication by targeting viral enzymes or disrupt cancer cell growth by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Adefovir Dipivoxil: A similar compound used as an antiviral agent.
Tenofovir: Another antiviral compound with a similar phosphonic acid structure.
Cidofovir: An antiviral compound with a related chemical structure.
Uniqueness
Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]- is unique due to its specific combination of a phosphonic acid group and a brominated purine derivative.
Properties
CAS No. |
118552-93-5 |
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Molecular Formula |
C8H11BrN5O4P |
Molecular Weight |
352.08 g/mol |
IUPAC Name |
2-(6-amino-8-bromopurin-9-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C8H11BrN5O4P/c9-8-13-5-6(10)11-3-12-7(5)14(8)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,10,11,12)(H2,15,16,17) |
InChI Key |
OQEILKBTUXZPBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)CCOCP(=O)(O)O)N |
Origin of Product |
United States |
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